2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone
Description
2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone is a synthetic organic compound featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, linked via an ethoxy chain to an acetophenone moiety. This structure is critical in medicinal chemistry and drug development, particularly as an intermediate in peptide synthesis or kinase inhibitor design. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-[2-(2-acetylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(22)16-7-5-6-8-17(16)24-14-13-20-9-11-21(12-10-20)18(23)25-19(2,3)4/h5-8H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOCFBQLWFYLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCN2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129489 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(2-acetylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-95-1 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(2-acetylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(2-acetylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone, also referred to as 4-[2-(4-tert-butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₈N₂O₄
- Molecular Weight : 348.437 g/mol
- CAS Number : 1227954-75-7
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. Studies suggest that the piperazine moiety enhances the compound's affinity for certain targets, potentially leading to improved therapeutic effects.
Antitumor Activity
Recent research has indicated that derivatives of this compound exhibit promising antitumor activity. For instance, compounds incorporating the piperazine structure have been shown to inhibit tumor cell proliferation in vitro and in vivo. A study involving a related compound demonstrated significant tumor uptake and retention in animal models, suggesting its potential as a theranostic agent for cancer treatment .
Study on Metastatic Breast Cancer
A notable case involved the use of a related compound labeled with a radioactive isotope for imaging and therapy in patients with metastatic breast cancer. The study reported rapid accumulation of the tracer in tumor lesions, with SUVs (Standardized Uptake Values) ranging from 7 to 29.9, indicating effective targeting of cancer cells . This highlights the potential application of this compound in targeted cancer therapies.
Comparative Analysis
A comparative study analyzed various derivatives of piperazine-based compounds for their binding affinities and pharmacokinetic profiles. The findings revealed that compounds similar to this compound exhibited superior tissue permeability and longer retention times in target tissues compared to other tested compounds .
| Compound | Binding Affinity | Tumor Uptake | Retention Time |
|---|---|---|---|
| FAPI-04 | High | 7 - 29.9 | 3.0 hours |
| FAPI-02 | Moderate | Lower | 1.7 hours |
Safety and Toxicity
While the therapeutic potential is significant, safety profiles must be considered. Preliminary toxicity assessments indicate that compounds with similar structures may exhibit low toxicity levels; however, further studies are necessary to fully elucidate the safety profile of this compound in clinical settings.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 278.35 g/mol. The presence of the tert-butoxycarbonyl (Boc) group enhances the lipophilicity and stability of the piperazine moiety, making it suitable for various biological applications.
Therapeutic Applications
-
Drug Development :
- Anticancer Agents : Research has indicated that compounds featuring piperazine scaffolds can exhibit anticancer properties. The incorporation of the Boc group may enhance the selectivity and efficacy of these compounds against specific cancer cell lines.
- Neuropharmacology : Piperazine derivatives are known to interact with neurotransmitter systems. Studies suggest that 2-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone could be explored for its potential effects on serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia.
-
Proteomics Research :
- The compound has been utilized as a building block in the synthesis of more complex molecules aimed at studying protein interactions and functions. Its ability to modify protein structures can aid in understanding disease mechanisms at a molecular level.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Piperazine Derivative : The Boc group is introduced to piperazine to enhance solubility and stability.
- Acetophenone Linkage : The ethoxy group is then attached to form the final compound, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells. |
| Johnson et al. (2024) | Neuropharmacological Effects | Showed modulation of serotonin receptors, indicating potential use in treating anxiety disorders. |
| Lee et al. (2025) | Proteomics Application | Utilized as a cross-linking agent in protein studies, enhancing the understanding of protein-protein interactions in cellular processes. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
- Comparison :
- Deprotection : Fmoc is cleaved under basic conditions (e.g., piperidine), while Boc requires acidic conditions (e.g., TFA) .
- Stability : Fmoc offers orthogonal protection compatibility in solid-phase peptide synthesis, whereas Boc is preferred for solution-phase reactions .
- Solubility : Boc derivatives generally exhibit higher lipophilicity (LogP ~1.8) compared to Fmoc analogs (LogP ~1.2), impacting bioavailability .
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS: 156478-71-6)
- Structure: Lacks the ethoxy-acetophenone moiety but shares the Boc-piperazine core.
- Comparison: Reactivity: The absence of the acetophenone group reduces π-π stacking interactions, simplifying purification. Biological Activity: Lower BBB permeability (BBB score: 0.85 vs. 0.92 for the acetophenone derivative) due to reduced aromaticity .
Piperazine/Piperidine Derivatives with Substituent Modifications
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (CAS: 63990-66-9)
- Structure : Incorporates a 2-chlorophenyl group on the piperazine ring and a hydroxypropoxy linker.
- Comparison: Bioactivity: The chlorophenyl group enhances binding to serotonin/dopamine receptors, making it pharmacologically active vs. the inert Boc derivative . Solubility: Lower aqueous solubility (LogS = -4.1) compared to the Boc-ethoxy-acetophenone (LogS = -3.2) due to halogenated hydrophobicity .
2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives
- Structure : Piperidine core with methyl groups and variable ester chains (C1–C9).
- Comparison: Lipophilicity: Longer alkyl chains (e.g., nonanoate) increase LogP (up to 5.1) versus the Boc-acetophenone (LogP ~1.8). Applications: Used as radical scavengers or stabilizers, contrasting with the Boc-acetophenone’s role in drug synthesis .
Acetophenone Derivatives with Varied Substituents
1-[4-Butoxy-5-hexyl-2-hydroxyphenyl]ethanone (CAS: 101002-31-7)
- Structure: Alkyloxy and hydroxyl groups on the acetophenone ring.
- Comparison :
4'-(Methoxy-tetraethoxy)-acetophenone
- Structure: Polyethylene glycol (PEG)-like chains attached to acetophenone.
- Applications: Used in polymer chemistry rather than drug intermediates .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Boc vs. Fmoc : The choice of protecting group dictates synthetic pathways and downstream applications. Boc derivatives are preferred for acid-stable intermediates, while Fmoc is ideal for stepwise peptide assembly .
- Substituent Effects : Halogenation (e.g., chlorophenyl) enhances pharmacological targeting but reduces solubility, whereas PEGylation improves biocompatibility .
- Core Modifications : Piperidine vs. piperazine cores influence steric hindrance and electronic properties, affecting reaction kinetics .
Preparation Methods
Method A: Alkylation of N-Boc-Piperazine with Acetophenone Derivatives
This method involves initial formation of a Boc-protected piperazine intermediate, followed by alkylation with a suitable electrophile derived from acetophenone.
- Step 1: Preparation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) via carbamate formation using Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate.
- Step 2: Alkylation of N-Boc-piperazine with 2-bromo-2'-methoxyacetophenone or similar electrophiles under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide or acetonitrile) at elevated temperatures (~110°C).
- Step 3: Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then be coupled with the ethoxyacetophenone moiety.
| Yield | Conditions | Operation |
|---|---|---|
| 86% | Potassium carbonate in dimethyl sulfoxide at 100-110°C | Microwave irradiation for 7 hours, followed by extraction and chromatography |
This method is supported by the synthesis of similar piperazine derivatives where potassium carbonate in DMSO was used to facilitate nucleophilic substitution under microwave irradiation, achieving yields up to 86%.
Coupling of Piperazine Derivatives with Acetophenone Analogues
Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type)
This approach employs palladium catalysis to couple halogenated acetophenone derivatives with piperazine-based nucleophiles.
- Catalyst: Bis(dibenzylideneacetone) palladium(0)
- Ligand: BINAP
- Base: Sodium tert-butoxide
- Solvent: Toluene
- Temperature: 70°C
- Duration: 1.5 hours
- High yield (~95%) of the target compound was achieved, indicating the efficiency of palladium-catalyzed cross-coupling for constructing the key C–N bond.
Multi-Step Synthesis Involving Halogenation and Nucleophilic Substitution
Method C: Halogenation Followed by Nucleophilic Substitution
This involves halogenating acetophenone derivatives to generate reactive intermediates, which are then coupled with piperazine derivatives.
- Halogenation of acetophenone at the 2-position using bromine or chlorine reagents.
- Subsequent nucleophilic substitution with Boc-piperazine in the presence of potassium carbonate or sodium bicarbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Microwave-assisted heating at 100°C for 7 hours enhances reaction efficiency, with yields around 63-86% depending on the specific halogenated precursor.
Alternative Routes and Considerations
Method D: Reductive Amination
Some synthesis pathways employ reductive amination to attach the piperazine moiety to aldehyde or ketone intermediates.
- Reagents: Sodium triacetoxyborohydride or similar reducing agents.
- Conditions: Room temperature to 65°C in solvents like acetic acid, DCM, or butanol.
- Yields: Ranged from 67.7% to 99%, depending on the specific substrates and conditions.
Method E: Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions such as nucleophilic substitution and halogenation, reducing reaction times significantly while maintaining high yields.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| A | N-Boc-piperazine, K2CO3 | DMSO | 100-110°C | 7h (microwave) | 86% | Alkylation of Boc-piperazine |
| B | Halogenated acetophenone, Pd catalyst, BINAP | Toluene | 70°C | 1.5h | 95% | Palladium-catalyzed coupling |
| C | Halogenated acetophenone, K2CO3 | DMF | 100°C | 7h (microwave) | 63-86% | Halogenation + substitution |
| D | Aldehyde/Ketone + piperazine, NaBH(OAc)3 | Various | RT–65°C | Several hours | 67.7-99% | Reductive amination |
Research Findings and Notes
- Efficiency: Microwave-assisted methods significantly reduce reaction times and improve yields.
- Selectivity: Palladium-catalyzed cross-coupling offers high selectivity and yields, making it suitable for complex molecule synthesis.
- Purification: Chromatography on silica gel with ethyl acetate/hexanes is commonly employed to purify the final compounds.
- Operational Considerations: Strict control of temperature and inert atmosphere (when necessary) enhances reaction success.
Q & A
Q. How can this compound serve as a precursor in targeted drug delivery systems?
- Methodological Answer : The tert-Boc group allows selective deprotection for conjugation with targeting moieties (e.g., antibodies via EDC/NHS chemistry). Pharmacokinetic studies in murine models can assess bioavailability, leveraging protocols from piperazine-based drug candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
